Sulbactam

Übersicht

Beschreibung

Sulbactam ist ein Beta-Lactamase-Inhibitor, der üblicherweise in Kombination mit Beta-Lactam-Antibiotika verwendet wird, um deren Wirksamkeit zu verbessern. Es wurde 1977 patentiert und 1986 für die medizinische Verwendung zugelassen . This compound selbst enthält einen Beta-Lactam-Ring und hat eine schwache antibakterielle Aktivität durch Hemmung der Penicillin-bindenden Proteine (PBP) 1 und 3 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann aus 6-Aminopenicillansäure (6-APA) durch eine Reihe von Reaktionen synthetisiert werden, darunter Bromierung, Oxidation und Reduktion. Eine Methode beinhaltet die folgenden Schritte :

Bromierung: 6-APA unterliegt einer Dibromierungsreaktion mit Brom in Gegenwart von Schwefelsäure oder Bromwasserstoffsäure.

Oxidation: Das dibromierte Produkt wird mit Kaliumpermanganat oxidiert.

Reduktion: Das oxidierte Produkt wird dann mit Zinkpulver oder Magnesiumpulver zu this compound reduziert.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von this compound ähnliche Schritte, jedoch mit Optimierungen, um Ausbeute und Effizienz zu verbessern. So kann beispielsweise die Verwendung von Strontium-Pulver als Katalysator und die Verdünnungswärme von Schwefelsäure als Lösungsmittel die Reaktivität und den Umwandlungsgrad verbessern, was zu einer Ausbeute von über 90% führt .

Wissenschaftliche Forschungsanwendungen

Sulbactam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound wirkt als kompetitiver, irreversibler Inhibitor bakterieller Beta-Lactamase-Enzyme. Es bindet an die aktive Stelle der Beta-Lactamase und verhindert so, dass das Enzym Beta-Lactam-Antibiotika hydrolysiert . This compound hemmt auch Penicillin-bindende Proteine (PBP) 1 und 3, die für die Synthese der bakteriellen Zellwand essentiell sind .

Wirkmechanismus

Target of Action

Sulbactam is primarily targeted against β-lactamase enzymes . It is particularly potent against class C β-lactamases . Additionally, it has intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, through its ability to inhibit penicillin-binding proteins (PBPs) .

Mode of Action

This compound acts as a competitive, irreversible inhibitor of bacterial β-lactamase enzymes . By blocking these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby overcoming drug resistance . This compound itself contains a β-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the synthesis of bacterial cell walls . By inhibiting PBPs, this compound disrupts the cross-linking of peptidoglycan layers, which are essential for maintaining cell wall structure . This leads to a weakening of the cell wall, eventually causing bacterial cell death .

Pharmacokinetics

This compound has a half-life of approximately 1 hour in humans . It is primarily excreted by the kidneys . The pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound is the percentage of time that concentrations exceed the minimum inhibitory concentration (%T > MIC) .

Result of Action

The inhibition of β-lactamase enzymes and PBPs by this compound results in the disruption of bacterial cell wall synthesis . This leads to cell wall weakening and eventual bacterial cell death . Furthermore, by inhibiting β-lactamase enzymes, this compound allows co-administered β-lactam antibiotics to exert their antibacterial effects, enhancing the overall efficacy of treatment .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its action. When used in combination with β-lactam antibiotics, this compound can produce a synergistic effect . The specific environmental factors that influence this compound’s action, efficacy, and stability are complex and may vary depending on the specific clinical context .

Biochemische Analyse

Biochemical Properties

Sulbactam is a derivative of the basic penicillin nucleus . When given in combination with β-lactam antibiotics, this compound produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . It is reported to be more potent against class C beta-lactamases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to protect hippocampal neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression . Additionally, this compound has been shown to protect neurons against the neurotoxicity of amyloid beta and glutamate load by upregulating glial glutamate transporter 1 .

Molecular Mechanism

This compound is primarily used as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . This compound itself contains a beta-lactam ring, and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that this compound pre-incubation significantly and dose-dependently prevented neuronal death and decline in cell viability induced by oxygen-glucose deprivation in neuron-astrocyte co-cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 of this compound sodium is >4000 mg/kg in rats and >10,000 mg/kg in mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in have not been fully characterized . It has been found that this compound dramatically decreased amino acid, carbohydrate, nucleotide, and peptide metabolism over 24 hours .

Transport and Distribution

This compound exhibits extensive distribution in extracellular fluids and tissues . Penetration of this compound into cerebrospinal fluid is enhanced in the presence of inflamed meninges .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulbactam can be synthesized from 6-amino-penicillanic acid (6-APA) through a series of reactions including bromination, oxidation, and reduction. One method involves the following steps :

Bromination: 6-APA undergoes a dibromination reaction with bromine in the presence of sulfuric acid or hydrobromic acid.

Oxidation: The dibrominated product is oxidized using potassium permanganate.

Reduction: The oxidized product is then reduced using zinc powder or magnesium powder to yield this compound.

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but with optimizations to improve yield and efficiency. For example, using strontium powder as a catalyst and dilution heat of sulfuric acid as a solvent can enhance the reactivity and conversion ratio, resulting in a yield greater than 90% .

Analyse Chemischer Reaktionen

Reaktionstypen

Sulbactam durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktion von dibromierten Zwischenprodukten mit Reduktionsmitteln wie Zink- oder Magnesiumpulver.

Substitution: Reaktionen, die die Substitution von funktionellen Gruppen beinhalten, um die Struktur der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat

Reduktionsmittel: Zinkpulver, Magnesiumpulver

Lösungsmittel: Verdünnungswärme von Schwefelsäure, Ethylacetat

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, ein Beta-Lactamase-Inhibitor mit schwacher antibakterieller Aktivität .

Vergleich Mit ähnlichen Verbindungen

Sulbactam gehört zu einer Klasse von Beta-Lactamase-Inhibitoren, zu denen auch andere Verbindungen wie diese gehören:

- Clavulanat

- Tazobactam

- Avibactam

- Vaborbactam

- Relebactam

- Durlobactam

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, neben Beta-Lactamase-Enzymen auch Penicillin-bindende Proteine zu hemmen . Dieser doppelte Wirkmechanismus verstärkt seine Wirksamkeit in Kombination mit Beta-Lactam-Antibiotika, was es zu einem wertvollen Werkzeug im Kampf gegen antibiotikaresistente Bakterieninfektionen macht .

Biologische Aktivität

Sulbactam is a β-lactamase inhibitor that plays a significant role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. Its primary application is in combination therapies, particularly for infections caused by Acinetobacter baumannii, a pathogen known for its multidrug resistance. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits antibacterial activity primarily through the following mechanisms:

- β-Lactamase Inhibition : this compound inhibits class A β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound protects co-administered antibiotics from degradation.

- Penicillin-Binding Protein (PBP) Inhibition : It binds to PBPs, particularly PBP1 and PBP3 in A. baumannii, disrupting cell wall synthesis and leading to bacterial cell death. Notably, this compound has shown low frequencies of resistance due to its intrinsic activity against these PBPs .

Efficacy Against Acinetobacter baumannii

This compound has been evaluated extensively for its effectiveness against infections caused by A. baumannii. Several studies have reported on its clinical outcomes:

- A systematic review indicated that this compound-based therapies are comparable in efficacy to alternative treatments for A. baumannii infections, with no statistically significant differences in clinical response rates when compared to other regimens .

- In a meta-analysis involving 219 participants, this compound was used in combination with various antibiotics (e.g., ampicillin, cefoperazone) but did not demonstrate superiority over comparator therapies .

Case Studies

- Cefoperazone/Sulbactam Combination : A study involving 94 patients with severe infections found that the combination therapy resulted in a bacteriologic eradication rate of 66.7% for Gram-negative bacilli and 50% for Gram-positive bacteria. The overall clinical efficacy was rated as excellent in 17.1% of cases .

- Randomized Clinical Trials : In a trial comparing cefoperazone/sulbactam to gentamicin/clindamycin for intra-abdominal infections, the cure rate was significantly higher (86.8% vs. 61.8%) for the cefoperazone/sulbactam group .

Comparative Activity

Recent studies have compared this compound's activity with newer agents and combinations:

- This compound-Durlobactam : This combination has shown promising results against carbapenem-resistant A. baumannii. In a phase 3 trial (ATTACK), it met noninferiority endpoints compared to colistin, demonstrating a favorable safety profile with lower nephrotoxicity .

Table: Summary of Clinical Studies on this compound

| Study Type | Patient Population | Treatment Regimen | Cure Rate (%) | Notable Findings |

|---|---|---|---|---|

| Systematic Review | Various | This compound-based vs alternatives | N/A | Comparable efficacy; no significant differences |

| Meta-analysis | 219 participants | Various combinations | N/A | No superiority over comparators |

| Case Study | 94 patients | This compound/Cefoperazone | 66.7 | Effective against Gram-negative bacilli |

| Randomized Trial | 152 patients | Cefoperazone/Sulbactam vs Gentamicin/Clindamycin | 86.8 | Significantly higher cure rate for this compound group |

| Phase 3 Trial (ATTACK) | Patients with CRAB | This compound-Durlobactam vs Colistin | N/A | Noninferior mortality; lower nephrotoxicity |

Eigenschaften

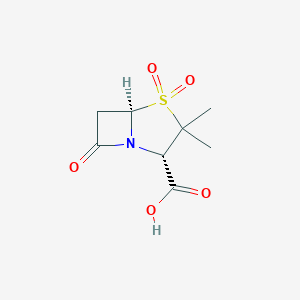

IUPAC Name |

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKENQMMABCRJMK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023605 | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor. | |

| Record name | Sulbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68373-14-8 | |

| Record name | Sulbactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.